molecular formula C28H20Cl2N4O3 B451763 2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B451763
M. Wt: 531.4g/mol
InChI Key: GWZVXPJUMQJLSH-UHFFFAOYSA-N
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Description

2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form a larger compound, often with the elimination of a small molecule such as water.

    Cyclization Reactions: These reactions form ring structures, which are a key feature of the hexahydroquinoline core of the compound.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, which is crucial for introducing the various substituents on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the availability of starting materials, reaction conditions (temperature, pressure, catalysts), and purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to more reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: It may be used in biological assays to study its effects on various biological systems.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with different substituents on the aromatic rings. Examples include:

  • 2-Amino-4-(2-chlorophenyl)-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-4-(2-nitrophenyl)-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-4-{2-chloro-5-nitrophenyl}-1-(4-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H20Cl2N4O3

Molecular Weight

531.4g/mol

IUPAC Name

2-amino-4-(2-chloro-5-nitrophenyl)-1-(4-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C28H20Cl2N4O3/c29-18-6-8-19(9-7-18)33-24-12-17(16-4-2-1-3-5-16)13-25(35)27(24)26(22(15-31)28(33)32)21-14-20(34(36)37)10-11-23(21)30/h1-11,14,17,26H,12-13,32H2

InChI Key

GWZVXPJUMQJLSH-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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